molecular formula C18H18N4O5S B11517122 1-({4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide

1-({4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide

Cat. No.: B11517122
M. Wt: 402.4 g/mol
InChI Key: JDVFLUCJIHRLPY-UHFFFAOYSA-N
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Description

1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiophene ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene-2-amido group, followed by the introduction of the nitro group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the Gewald reaction is a well-known method for synthesizing thiophene derivatives, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also modulate the compound’s binding affinity to specific enzymes or receptors, influencing its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the thiophene ring enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

1-[4-nitro-2-(thiophene-2-carbonylamino)benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H18N4O5S/c19-16(23)11-5-7-21(8-6-11)18(25)13-4-3-12(22(26)27)10-14(13)20-17(24)15-2-1-9-28-15/h1-4,9-11H,5-8H2,(H2,19,23)(H,20,24)

InChI Key

JDVFLUCJIHRLPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3

Origin of Product

United States

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